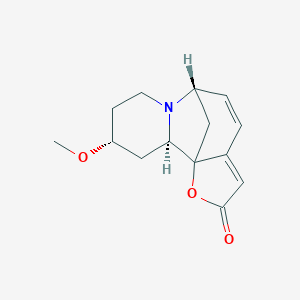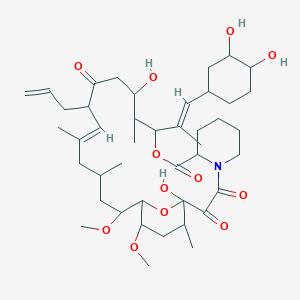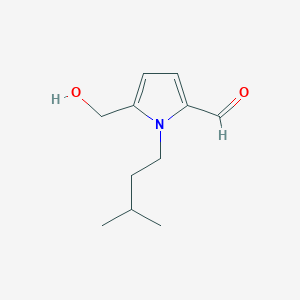
Ganoine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganoine is a mineralized tissue present in the scales and bones of certain fish species. It is composed of a unique type of calcium phosphate known as fluorapatite, making it resistant to acid and enzymatic degradation. Ganoine has recently gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ganoine is not fully understood. However, it is believed that the high mineral content of ganoine plays a key role in its biological activity. The mineralization of ganoine may enhance its mechanical properties, making it more resistant to degradation and providing a scaffold for cellular attachment and proliferation.
Biochemical and Physiological Effects:
Ganoine has been shown to stimulate the growth and differentiation of bone cells in vitro. Additionally, it has been shown to have antibacterial properties, inhibiting the growth of various bacterial strains. Ganoine has also been shown to have antioxidant activity, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ganoine in lab experiments is its high mineral content, which can provide a stable and consistent source of calcium and phosphate ions. Additionally, ganoine is readily available from fish scales and bones, making it a cost-effective material for research. However, one limitation of using ganoine is its complex structure, which can make it difficult to isolate and study specific components.
Orientations Futures
There are many potential future directions for research on ganoine. One area of interest is the development of ganoine-based biomaterials for bone regeneration and repair. Additionally, further studies are needed to fully understand the mechanism of action of ganoine and its potential therapeutic applications. Other potential future directions include the development of ganoine-based antimicrobial agents and the investigation of ganoine as a potential source of bioactive compounds.
Méthodes De Synthèse
The synthesis of ganoine involves the deposition of fluorapatite crystals within the collagen matrix of the fish scales and bones. The process is initiated by the secretion of calcium and phosphate ions from specialized cells known as odontoblasts or osteoblasts. These ions then combine to form tiny crystals that grow and align within the collagen fibers, eventually forming a dense and mineralized tissue.
Applications De Recherche Scientifique
Ganoine has been studied extensively in the fields of biomaterials and tissue engineering. Its unique properties, such as its high mineral content and resistance to degradation, make it an attractive candidate for the development of novel biomaterials for bone regeneration and repair. Additionally, ganoine has been shown to have antimicrobial properties, making it a potential candidate for use in medical devices and implants.
Propriétés
Numéro CAS |
133086-80-3 |
|---|---|
Nom du produit |
Ganoine |
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-1-(3-methylbutyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H17NO2/c1-9(2)5-6-12-10(7-13)3-4-11(12)8-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |
Clé InChI |
QFUKUPZJJSMEGE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=CC=C1C=O)CO |
SMILES canonique |
CC(C)CCN1C(=CC=C1C=O)CO |
Autres numéros CAS |
133086-80-3 |
Synonymes |
1-isopentyl-2-formyl-5-hydroxymethylpyrrole ganoderma alkaloid A ganoine N-isopentyl-5-hydroxymethylpyrryl aldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



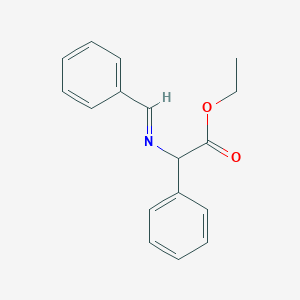
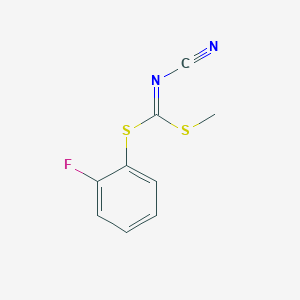
![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
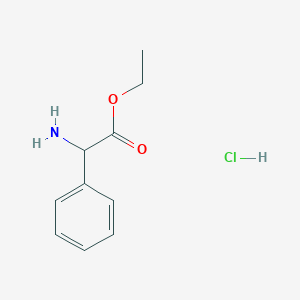

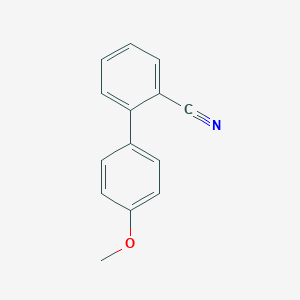
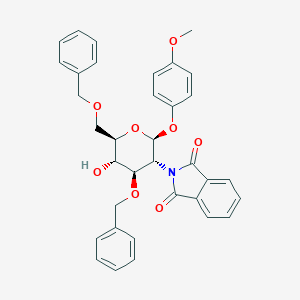
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)

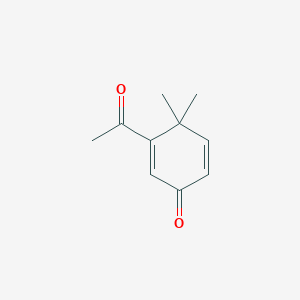
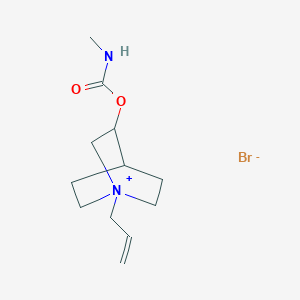
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)
